molecular formula C19H26N2O B3023210 N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine CAS No. 1119453-02-9

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine

Cat. No. B3023210
CAS RN: 1119453-02-9
M. Wt: 298.4 g/mol
InChI Key: PLTHSBGPWPHUGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been explored through various methods. One study detailed the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine, which resulted in a mixture of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids and by-products. Notably, the use of pyridine as a solvent induced complete diastereoselectivity, yielding only the trans isomer. Subsequent transformations of the carboxylic acid group led to the creation of new tetrahydroisoquinolinones with pharmacological interest .

Molecular Structure Analysis

Tetrahydroisoquinoline derivatives have been identified as endogenous amines in the rat brain. The presence of 1,2,3,4-tetrahydroisoquinoline and its methylated form was confirmed using gas chromatography coupled with multiple ion detection. These compounds were derivatized with heptafluorobutyric anhydride and pentafluoropropionic anhydride for detection, suggesting their potential role as substances that could induce parkinsonism .

Chemical Reactions Analysis

A domino reaction catalyzed by indium chloride in water has been developed for the synthesis of new tetrahydroquinoline derivatives. This method involves the reaction of aromatic amines with cyclic enol ethers, with 2,3-dihydrofuran showing higher reactivity and cis selectivity compared to 3,4-dihydro-2H-pyran. The cis selectivity in the cyclization products was tentatively attributed to chelation control in the aqueous environment .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine are not directly discussed in the provided papers, the studies do offer insights into the properties of related tetrahydroquinoline compounds. These compounds exhibit varying degrees of diastereoselectivity, reactivity, and selectivity based on the conditions of the synthesis, such as the choice of solvent and catalyst. The molecular structure analysis indicates that these compounds can be detected and analyzed using advanced chromatographic techniques, which is essential for understanding their potential biological activities .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : A study focused on the synthesis of alkaloids from Galipea officinalis using alkylation of an α‐amino nitrile, which is a method relevant for the synthesis of tetrahydroquinolines (Shahane et al., 2008).
  • Crystal Structure Analysis : Research on the crystal structure of related compounds, like N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine, provides insights into the molecular configurations and potential applications of these substances (Wawrzycka-Gorczyca et al., 2011).

Chemical Properties and Reactions

  • Mannich Compounds : A study examined the use of 1,2,3,4-tetrahydroquinoline in Mannich condensations, revealing insights into its reactivity and potential applications in synthesizing various compounds (Möhrle et al., 1998).
  • Antioxidant Activity : The antioxidant activities of amines with a fused nitrogen-containing heterocyclic ring, like 1,2,3,4-tetrahydroquinolines, have been evaluated, showing significant potential in polymer stability and pharmaceutical applications (Nishiyama et al., 2003).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information and handling procedures, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(1-butyl-3,4-dihydro-2H-quinolin-6-yl)-N-(furan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-2-3-10-21-11-4-6-17-13-16(8-9-19(17)21)14-20-15-18-7-5-12-22-18/h5,7-9,12-13,20H,2-4,6,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTHSBGPWPHUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC2=C1C=CC(=C2)CNCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156942
Record name 1-Butyl-N-(2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine

CAS RN

1119453-02-9
Record name 1-Butyl-N-(2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119453-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-N-(2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine
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N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine
Reactant of Route 6
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine

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